(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine, more commonly known as ABT-107, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , , , , , , , , , ]. This classification places ABT-107 within the realm of cholinergic pharmacology, specifically targeting a subtype of receptors involved in neuronal signaling. Scientific research utilizes ABT-107 as a pharmacological tool to investigate the role of α7 nAChRs in various physiological processes and explore its therapeutic potential in neurological and inflammatory disorders.
ABT-107 was developed by AbbVie Inc., a biopharmaceutical company based in North Chicago, Illinois. It is synthesized as part of a broader research initiative focusing on nicotinic acetylcholine receptor modulation, particularly targeting conditions such as Parkinson's disease and schizophrenia.
ABT-107 is classified as a neuropharmacological agent, specifically acting as an agonist at the alpha-7 nicotinic acetylcholine receptor. This receptor subtype is implicated in various physiological processes, including cognition, mood regulation, and neuroprotection.
The synthesis of ABT-107 involves several key steps that focus on constructing the core structure of the compound while ensuring high selectivity for the alpha-7 nicotinic acetylcholine receptor. The synthetic pathway typically starts with the preparation of an intermediate compound, which undergoes various reactions to introduce functional groups necessary for receptor binding.
The molecular formula of ABT-107 is . Its structure features a pyridazine ring connected to an indole moiety, which is essential for its interaction with the alpha-7 nicotinic acetylcholine receptor.
ABT-107 undergoes specific chemical reactions that highlight its stability and reactivity under physiological conditions. Notably:
The pharmacokinetics of ABT-107 have been characterized through various studies, demonstrating its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for understanding its therapeutic window and potential side effects.
ABT-107 acts as an agonist at the alpha-7 nicotinic acetylcholine receptor, which plays a pivotal role in neurotransmission. Upon binding:
Preclinical studies have shown that administration of ABT-107 results in decreased levodopa-induced dyskinesias in animal models of Parkinson's disease without exacerbating Parkinsonian symptoms .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.
ABT-107 has several scientific uses:
ABT-107 (chemical name: 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]pyridazin-3-yl)-1H-indole; molecular weight: 320.39 g/mol; CAS No.: 855291-54-2) is characterized by a rigid indole-pyridazine core linked to a chiral (3R)-1-azabicyclo[2.2.2]octane moiety [1] [2]. This structure confers exceptional specificity for the α7 nicotinic acetylcholine receptor (α7 nAChR), with binding affinity (Kᵢ) values of 0.2–0.6 nM in rat and human cortical tissues using radioligands [³H]A-585539 or [³H]methyllycaconitine (MLA) [2] [6]. The compound exhibits >100-fold selectivity over non-α7 nAChR subtypes (e.g., α3β4, α4β2, α4β4) and negligible activity at serotonin (5-HT₃) receptors or muscarinic receptors [2] [9]. Functionally, ABT-107 acts as a high-efficacy agonist (79% efficacy relative to acetylcholine) at human α7 nAChRs, inducing rapid receptor desensitization—a hallmark of α7 activation [2] [9].
Table 1: Binding and Functional Selectivity Profile of ABT-107
Receptor/Channel | Affinity/Activity | Experimental System |
---|---|---|
α7 nAChR | Kᵢ = 0.2–0.6 nM; EC₅₀ = 50–90 nM | Human/rat cortex; Xenopus oocytes |
α4β2 nAChR | Negligible Ca²⁺ response | HEK-293 cells |
α3β4 nAChR | No detectable currents | Xenopus oocytes |
5-HT₃A receptor | No functional activity | Xenopus oocytes |
Muscarinic receptors | No significant binding | Radioligand displacement assays |
The azabicyclic moiety is critical for binding to the orthosteric site of α7 nAChRs, while the indole group enhances CNS penetration (brain/plasma ratio ≈ 1 in rodents) [1] [5]. ABT-107’s high calcium permeability (P_Ca/P_Na >10) enables activation of downstream signaling cascades, including ERK1/2 and CREB phosphorylation, without requiring positive allosteric modulators (PAMs) for efficacy [2] [5] [9].
Unlike non-selective nicotinic agonists (e.g., nicotine), ABT-107’s α7 specificity avoids confounding activation of β2-containing nAChRs, which are associated with cardiovascular side effects and addiction potential [6] [9]. In rat hippocampal slices, ABT-107 evoked MLA-sensitive currents but did not activate β2-mediated GABAergic currents, whereas nicotine non-specifically enhances both [2] [8].
In neuroprotection assays:
Compared to partial α7 agonists like DMXB (GTS-21) or tropisetron, ABT-107 demonstrates superior efficacy in cognitive and sensory gating models:
Table 2: Neuroprotective Efficacy of ABT-107 vs. Reference Agonists
Agonist | α7 Efficacy | Minimum Effective Dose (Parkinsonian Rats) | Sensory Gating Improvement (DBA/2 Mice) |
---|---|---|---|
ABT-107 | 79% (Full) | 0.25 mg/kg/day | 0.1 μmol/kg |
Nicotine | Non-selective | 1 mg/kg/day | 6.2 μmol/kg |
DMXB (GTS-21) | 20% (Partial) | 2 mg/kg/day | 0.5–1 μmol/kg |
PNU-282987 | 60% (Partial) | Not tested | Inconsistent effects |
ABT-107 exhibits nonlinear dose-response curves across cognitive and motor domains, with optimal efficacy in narrow dose ranges:
Table 3: Dose-Dependent Effects of ABT-107 in Preclinical Behavioral Models
Behavioral Domain | Model | Effective Doses | Ineffective Doses | Key Biomarkers |
---|---|---|---|---|
Sensory Gating | DBA/2 mice (auditory) | 0.1 μmol/kg | 0.01; 1.0 μmol/kg | P20-N40 wave inhibition |
Object Recognition | Rats (novel object) | 0.1 mg/kg i.p. | 1.0 mg/kg i.p. | Hippocampal pCREB ↑ |
Motor Protection | 6-OHDA Parkinsonian rats | 0.25 mg/kg/day s.c. | Not tested | Striatal DAT ↑; dopamine release ↑ |
Tau Pathology Reduction | APP-tau transgenic mice | 1 mg/kg i.p. | 0.01 mg/kg i.p. | pS9-GSK3β ↑; p-tau ↓ |
Repeated dosing (0.1 μmol/kg b.i.d. for 7 days) sustained sensory gating improvements in DBA/2 mice without tolerance, indicating stable receptor engagement [8]. Electrophysiological studies confirmed that prior α7 desensitization (via nicotine) did not diminish ABT-107’s effects, supporting its use in chronic neurological disorders [8] [9].
Concluding Remarks
ABT-107 exemplifies targeted α7 nAChR pharmacotherapy, with structural elements enabling unmatched receptor specificity and CNS bioavailability. Its dose-dependent efficacy in sensory gating, cognitive enhancement, and neuroprotection—superior to non-selective or partial agonists—positions it as a compelling candidate for Alzheimer’s, Parkinson’s, and schizophrenia therapeutics. Future studies should explore synergies with α7 PAMs to broaden effective dose windows.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: